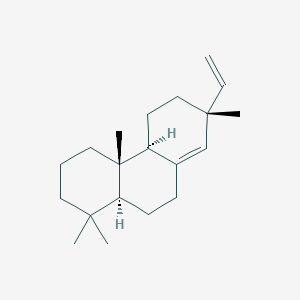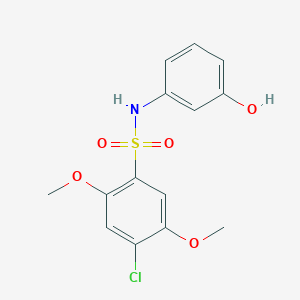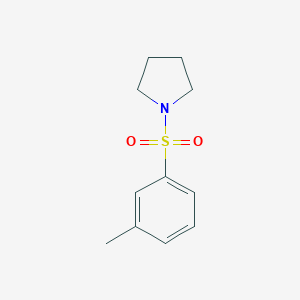
1-(m-Tolylsulfonyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(m-Tolylsulfonyl)pyrrolidine, also known as MTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MTSP has been extensively studied, and it has been found to have numerous biochemical and physiological effects.
作用机制
The mechanism of action of 1-(m-Tolylsulfonyl)pyrrolidine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. 1-(m-Tolylsulfonyl)pyrrolidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to bind to the mu-opioid receptor, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
1-(m-Tolylsulfonyl)pyrrolidine has been found to have numerous biochemical and physiological effects, including analgesic, anti-inflammatory, and antitumor activities. 1-(m-Tolylsulfonyl)pyrrolidine has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 1-(m-Tolylsulfonyl)pyrrolidine has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
The advantages of using 1-(m-Tolylsulfonyl)pyrrolidine in lab experiments include its high yield of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 1-(m-Tolylsulfonyl)pyrrolidine include its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are numerous future directions for the study of 1-(m-Tolylsulfonyl)pyrrolidine, including the exploration of its potential applications in drug discovery, material science, and biotechnology. In drug discovery, 1-(m-Tolylsulfonyl)pyrrolidine could be further optimized as a drug candidate for the treatment of various diseases. In material science, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a building block for the synthesis of new functional materials. In biotechnology, 1-(m-Tolylsulfonyl)pyrrolidine could be used as a tool for the study of enzyme inhibition and receptor binding.
合成方法
1-(m-Tolylsulfonyl)pyrrolidine can be synthesized through the reaction between tosyl chloride and pyrrolidine in the presence of a base. The reaction results in the formation of 1-(m-Tolylsulfonyl)pyrrolidine as a white solid with a melting point of around 80-82°C. The yield of the synthesis can be increased through the optimization of reaction conditions such as temperature, reaction time, and solvent.
科学研究应用
1-(m-Tolylsulfonyl)pyrrolidine has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 1-(m-Tolylsulfonyl)pyrrolidine has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In pharmacology, 1-(m-Tolylsulfonyl)pyrrolidine has been found to have analgesic and anti-inflammatory effects. In material science, 1-(m-Tolylsulfonyl)pyrrolidine has been used as a building block for the synthesis of various functional materials.
属性
产品名称 |
1-(m-Tolylsulfonyl)pyrrolidine |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H15NO2S/c1-10-5-4-6-11(9-10)15(13,14)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
InChI 键 |
CSASSVXGOLNSJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



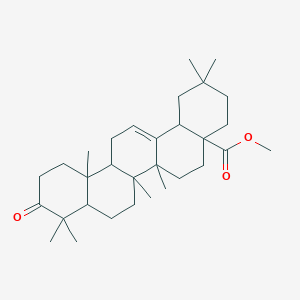

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

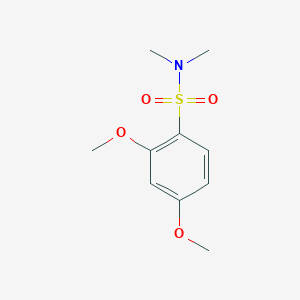


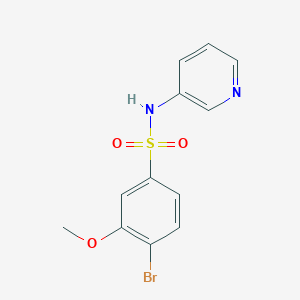


![4-[(4-Sec-butylphenyl)sulfonyl]morpholine](/img/structure/B239391.png)
